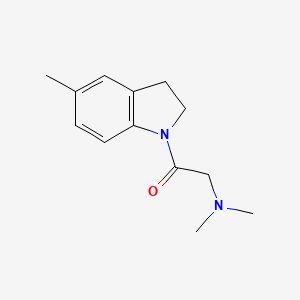![molecular formula C15H20N2O3 B7637273 3-[(1-Propylpyrrolidine-2-carbonyl)amino]benzoic acid](/img/structure/B7637273.png)
3-[(1-Propylpyrrolidine-2-carbonyl)amino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1-Propylpyrrolidine-2-carbonyl)amino]benzoic acid, also known as PPBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPBA belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs) and is structurally similar to other NSAIDs such as aspirin and ibuprofen.
Mecanismo De Acción
The mechanism of action of 3-[(1-Propylpyrrolidine-2-carbonyl)amino]benzoic acid is similar to other NSAIDs and involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a key role in inflammation, pain, and fever. By inhibiting COX enzymes, 3-[(1-Propylpyrrolidine-2-carbonyl)amino]benzoic acid reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects
3-[(1-Propylpyrrolidine-2-carbonyl)amino]benzoic acid has been shown to have several biochemical and physiological effects in various disease conditions. In arthritis, 3-[(1-Propylpyrrolidine-2-carbonyl)amino]benzoic acid reduces inflammation and joint damage by inhibiting the production of inflammatory mediators such as interleukins and tumor necrosis factor-alpha. In fever, 3-[(1-Propylpyrrolidine-2-carbonyl)amino]benzoic acid reduces body temperature by inhibiting the production of prostaglandins in the hypothalamus. In pain, 3-[(1-Propylpyrrolidine-2-carbonyl)amino]benzoic acid reduces pain perception by inhibiting the production of prostaglandins in the spinal cord and peripheral tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[(1-Propylpyrrolidine-2-carbonyl)amino]benzoic acid has several advantages for lab experiments, including its well-characterized chemical structure, ease of synthesis, and availability. However, 3-[(1-Propylpyrrolidine-2-carbonyl)amino]benzoic acid also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
Future research on 3-[(1-Propylpyrrolidine-2-carbonyl)amino]benzoic acid should focus on its potential therapeutic applications in various disease conditions, including arthritis, fever, and pain. Further studies are needed to determine the safety and efficacy of 3-[(1-Propylpyrrolidine-2-carbonyl)amino]benzoic acid in humans, as well as its potential side effects and drug interactions. Additionally, future research should explore the potential of 3-[(1-Propylpyrrolidine-2-carbonyl)amino]benzoic acid as a lead compound for the development of new NSAIDs with improved safety and efficacy profiles.
Métodos De Síntesis
The synthesis of 3-[(1-Propylpyrrolidine-2-carbonyl)amino]benzoic acid involves a multi-step process that begins with the reaction of 4-aminobenzoic acid with propylamine to form 4-(propylamino)benzoic acid. This intermediate is then reacted with pyrrolidine-2-carboxylic acid to form the final product, 3-[(1-Propylpyrrolidine-2-carbonyl)amino]benzoic acid.
Aplicaciones Científicas De Investigación
3-[(1-Propylpyrrolidine-2-carbonyl)amino]benzoic acid has been studied extensively for its potential therapeutic applications in various disease conditions. Several studies have shown that 3-[(1-Propylpyrrolidine-2-carbonyl)amino]benzoic acid exhibits anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the treatment of conditions such as arthritis, fever, and pain.
Propiedades
IUPAC Name |
3-[(1-propylpyrrolidine-2-carbonyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-2-8-17-9-4-7-13(17)14(18)16-12-6-3-5-11(10-12)15(19)20/h3,5-6,10,13H,2,4,7-9H2,1H3,(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCQJVHHEVXFRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC1C(=O)NC2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1-Propylpyrrolidine-2-carbonyl)amino]benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-Chlorophenyl)methyl]piperazin-2-one](/img/structure/B7637191.png)
![4-[(2-Chlorophenyl)methyl]piperazin-2-one](/img/structure/B7637198.png)
![4-[(2,4-Dichlorophenyl)methyl]piperazin-2-one](/img/structure/B7637201.png)
![N-[4-[2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]propanoyl]phenyl]acetamide](/img/structure/B7637207.png)
![4-[(4-Methylphenyl)methyl]piperazin-2-one](/img/structure/B7637211.png)
![5-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B7637225.png)

![5-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B7637241.png)
![methyl 5-[2-[(2-methoxyphenyl)methylamino]-1,3-thiazol-4-yl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B7637244.png)



![4-[[3-(5-Fluoranyl-2-oxidanyl-phenyl)phenyl]sulfonylamino]-2-oxidanyl-benzoic acid](/img/structure/B7637268.png)
![1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carbonyl)piperidine-4-carboxylic acid](/img/structure/B7637280.png)